6-(5-Bromothiophen-2-yl)pyridazin-3-amine is an organic compound characterized by its unique structural features, combining a pyridazine ring with a bromothiophene substituent. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical reactivity. The molecular formula of 6-(5-Bromothiophen-2-yl)pyridazin-3-amine is C₉H₈BrN₃S, with a molecular weight of approximately 256.15 g/mol.
The compound is classified as a heterocyclic aromatic amine, specifically belonging to the pyridazine family. Pyridazines are known for their diverse pharmacological activities, making them valuable in drug discovery and development. The presence of the bromothiophene moiety enhances the compound's reactivity and potential applications in medicinal chemistry .
Several methods have been reported for the synthesis of 6-(5-Bromothiophen-2-yl)pyridazin-3-amine. A common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, where arylboronic acids react with halogenated pyridazine derivatives .
The molecular structure of 6-(5-Bromothiophen-2-yl)pyridazin-3-amine features:
The compound exhibits notable properties due to the presence of both heterocyclic rings, which enhance its potential biological activities and chemical reactivity . The molecular electrostatic potential analysis indicates significant electron density around the nitrogen atoms, suggesting sites for further chemical modifications.
6-(5-Bromothiophen-2-yl)pyridazin-3-amine can undergo various chemical reactions due to its functional groups:
The reactivity is influenced by the bromine substituent on the thiophene ring, which can facilitate electrophilic aromatic substitution reactions or serve as a leaving group in nucleophilic attacks.
The mechanism by which 6-(5-Bromothiophen-2-yl)pyridazin-3-amine exerts its biological effects is not fully elucidated but likely involves:
Research indicates that derivatives of pyridazine exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties.
6-(5-Bromothiophen-2-yl)pyridazin-3-amine has potential applications in:
Pyridazine-thiophene hybrids represent a distinct subclass of heterocyclic compounds characterized by the fusion of two electron-rich aromatic systems. The compound 6-(5-Bromothiophen-2-yl)pyridazin-3-amine (CAS: 1226154-37-5) exemplifies this class, featuring a pyridazine ring linked at the 6-position to a 5-bromothiophene moiety at the 2-position via a direct C–C bond. Its systematic IUPAC name is consistent with its structure: the pyridazine ring bears an amine group at C3, while the thiophene ring carries a bromine atom at C5 [1] [4].
Molecular Formula: C₈H₆BrN₃SMolecular Weight: 256.12 g/molSMILES: NC₁=NN=C(C₂=CC=C(Br)S₂)C=C₁Key Physicochemical Properties:
Table 1: Structural and Electronic Properties of Key Heterocycles
Heterocycle | Dipole Moment (D) | pKa | TPSA (Ų) | cLogP | |
---|---|---|---|---|---|
Pyridazine | 4.22 | 2.0 | 25.8 | -0.51 | |
Thiophene | 0.52 | - | 28.2 | 1.81 | |
Benzene | 0.00 | 43.0 | 0.0 | 2.13 | |
Pyridine | 2.22 | 5.2 | 12.9 | 0.84 | [9] |
The bromine atom introduces steric bulk and serves as a synthetic handle for cross-coupling reactions, while the electron-donating amine group enhances hydrogen-bonding capacity. This hybrid architecture merges the π-deficient nature of pyridazine with the moderate electron richness of thiophene, creating a polarized scaffold ideal for biomolecular interactions [1] [9].
Bromothiophene-pyridazine hybrids emerged prominently in medicinal chemistry in the early 21st century, driven by the need for scaffolds balancing target affinity and pharmacokinetic optimization. Early research focused on pyridazine as a bioisostere for phenyl rings, leveraging its reduced lipophilicity and enhanced dipole moment to improve solubility and reduce hERG channel affinity [9]. The strategic incorporation of bromothiophene arose from its prevalence in kinase inhibitors and its role in facilitating palladium-catalyzed functionalization.
Key milestones include:
The bromine atom specifically enables late-stage diversification via Suzuki-Miyaura couplings, enhancing chemical space exploration without de novo synthesis. This adaptability positioned bromothiophene-pyridazines as "molecular chameleons" in oncology and kinase inhibitor programs [3] [7].
This compound is strategically prioritized for three interrelated reasons:
: The 3-amine group serves as a strong hydrogen-bond donor (N–H BDE: 107 kcal/mol), while the pyridazine ring nitrogen atoms act as acceptors (pKBHX: 1.65). This facilitates interactions with polar residues in kinase ATP pockets (e.g., Glu883 in c-Met) or epigenetic targets like bromodomains [3] [9].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: